REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:14]C)(=O)[CH2:5][S:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].Cl>C1COCC1>[CH3:12][O:11][C:9]([CH:8]1[C:4](=[O:14])[CH2:5][S:6][CH2:7]1)=[O:10] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CSCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured into ice cold water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([O:14]C)(=O)[CH2:5][S:6][CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].Cl>C1COCC1>[CH3:12][O:11][C:9]([CH:8]1[C:4](=[O:14])[CH2:5][S:6][CH2:7]1)=[O:10] |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CSCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured into ice cold water
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
the combined chloroform layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed over silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1CSCC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |